molecular formula C15H9ClINOS B6328039 (3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide CAS No. 1274892-28-2

(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide

Cat. No. B6328039
CAS RN: 1274892-28-2
M. Wt: 413.7 g/mol
InChI Key: OAQYPHOQVVFUDJ-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide, or CBTFI, is a small molecule compound with potential applications in medicinal chemistry and drug design. It has been studied for its ability to inhibit the activity of certain enzymes, and its potential use in the treatment of various diseases.

Scientific Research Applications

CBTFI has been studied for its potential applications in medicinal chemistry and drug design. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been associated with the potential to treat inflammation, asthma, and other diseases. In addition, CBTFI has been reported to inhibit the activity of certain cancer-promoting proteins, such as c-Myc and STAT3. This suggests that CBTFI may have potential applications in the treatment of cancer.

Mechanism of Action

The mechanism of action of CBTFI is not yet fully understood. However, it has been suggested that the compound may act by binding to the active sites of certain enzymes and inhibiting their activity. This suggests that CBTFI may be able to interact with certain proteins and affect their activity, leading to the potential to treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBTFI have not yet been fully investigated. However, it has been reported that the compound is able to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. Inhibition of these enzymes has been associated with the potential to treat inflammation and asthma. In addition, CBTFI has been reported to inhibit the activity of certain cancer-promoting proteins, such as c-Myc and STAT3. This suggests that CBTFI may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using CBTFI in laboratory experiments include its relatively low cost and the fact that it is relatively easy to synthesize. In addition, the compound has been reported to have potential applications in medicinal chemistry and drug design. However, there are some limitations to using CBTFI in laboratory experiments. For example, the mechanism of action of the compound is not yet fully understood, and the biochemical and physiological effects of the compound have not yet been fully investigated.

Future Directions

In order to fully understand the potential applications of CBTFI, further research is needed to investigate the biochemical and physiological effects of the compound. In addition, further research is needed to investigate the mechanism of action of CBTFI and to determine the optimal dosage and administration method for the compound. Finally, research should be conducted to investigate the potential applications of CBTFI in the treatment of various diseases, such as inflammation and cancer.

Synthesis Methods

CBTFI can be synthesized through a multi-step process involving the reaction of chlorobenzothiophene with 3-iodobenzonitrile, followed by the reaction of the resulting product with formamide. This process has been described in detail in a paper by Ouyang et al. (2020). The authors reported that the reaction of formamide with the intermediate product of the first step yielded CBTFI in 80% yield.

properties

IUPAC Name

N-(3-chloro-1-benzothiophen-2-yl)-N-(3-iodophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClINOS/c16-14-12-6-1-2-7-13(12)20-15(14)18(9-19)11-5-3-4-10(17)8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQYPHOQVVFUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N(C=O)C3=CC(=CC=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzo[B]thiophen-2-YL)-N-(3-iodophenyl)formamide

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